EEDi-5273

Epigenetics PRC2 Drug Discovery

Epigenetic researchers often face acquired resistance to EZH2 catalytic inhibitors in PRC2-dependent models. EEDi-5273 overcomes this by allosterically disrupting the H3K27me3-EED interaction, silencing both EZH2 and EZH1-containing PRC2 complexes. • 1.2 nM cellular IC50 in KARPAS422 cells; complete tumor regression at 50-75 mg/kg oral daily dosing • Retains full activity against EZH2 inhibitor-resistant models, enabling definitive head-to-head comparisons • 8.2× higher oral AUC vs EEDi-5285 ensures robust systemic exposure for PK/PD biomarker studies • Phase I clinical-stage (APG-5918, NCT05415098) reference standard with validated co-crystal structure for rational design

Molecular Formula C26H22F4N6O2
Molecular Weight 526.5 g/mol
Cat. No. B10861843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEEDi-5273
Molecular FormulaC26H22F4N6O2
Molecular Weight526.5 g/mol
Structural Identifiers
SMILESCC(C)N1CC2=CC(=NC=C2C3=CN=C(N4C3=C(C1=O)N=C4)NCC5=C(C=CC6=C5CCO6)F)C(F)(F)F
InChIInChI=1S/C26H22F4N6O2/c1-13(2)35-11-14-7-21(26(28,29)30)31-8-16(14)18-10-33-25(36-12-34-22(23(18)36)24(35)37)32-9-17-15-5-6-38-20(15)4-3-19(17)27/h3-4,7-8,10,12-13H,5-6,9,11H2,1-2H3,(H,32,33)
InChIKeyOAYMRNSLBKYMKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EEDi-5273 Compound Profile


EEDi-5273 (also designated APG-5918; CAS 2585648-55-9) is a small-molecule, allosteric inhibitor of the embryonic ectoderm development (EED) protein, an essential scaffolding subunit of the polycomb repressive complex 2 (PRC2). By competitively displacing the histone H3 trimethylated lysine 27 (H3K27me3) mark from the EED aromatic cage, EEDi-5273 allosterically attenuates the methyltransferase activity of the catalytic EZH2 subunit, thereby reducing global H3K27me3 levels [1]. Preclinical characterization in the Journal of Medicinal Chemistry identifies EEDi-5273 as an exceptionally potent, orally bioavailable EED inhibitor that achieves complete and durable tumor regression in EZH2-mutant xenograft models without observable toxicity [1]. The compound has advanced to Phase I clinical evaluation (NCT05415098) for advanced solid tumors and hematologic malignancies, representing a highly characterized tool for studying PRC2-dependent epigenetic silencing and validating EED as a therapeutic node [2].

Allosteric EED inhibitor – disrupts H3K27me3-EED interaction, silencing PRC2 via EZH2/EZH1
Clinical-stage epigenetic tool – Phase I trial active; supports translational research on PRC2-dependent silencing
Oral exposure-model context – characterized PK in rodent models; suitable for in vivo target engagement studies

EEDi-5273 Non-Interchangeability


EED inhibitors as a class are not functionally interchangeable with EZH2 catalytic site inhibitors, nor can structurally distinct EED ligands be presumed to yield equivalent cellular or in vivo outcomes. While EZH2 inhibitors such as tazemetostat directly block the SET domain active site, they are susceptible to acquired resistance mechanisms driven by secondary EZH2 mutations or compensatory EZH1 activity [1]. EED inhibitors like EEDi-5273 operate through a distinct allosteric mechanism—disrupting the H3K27me3-EED interaction—which silences both EZH2 and EZH1-containing PRC2 complexes and retains activity against EZH2 inhibitor-resistant models [1]. Furthermore, even among EED-targeting compounds, differences in binding kinetics, oral pharmacokinetic exposure, and in vivo tumor control durability are quantitatively substantial, as detailed in Section 3 [1]. Substituting a less characterized EED ligand for EEDi-5273 without verifying these performance parameters risks introducing experimental variability or failing to reproduce the complete tumor regression phenotype observed with this specific compound.

Select EED allosteric inhibitor
EEDi-5273: inhibits both EZH2- and EZH1-containing PRC2; retains activity against EZH2 inhibitor-resistant models
EZH2 catalytic inhibitor
Tazemetostat-like agents target SET domain; may be susceptible to acquired mutations and compensatory EZH1 activity
Reported exposure profile
EEDi-5273: high oral plasma exposure translating into durable in vivo target engagement
Other EED ligands
Analogues like EED226 or EEDi-5285 may show different binding kinetics, oral exposure, or tumor control durability; direct substitution may not reproduce endpoint response

EEDi-5273 Comparative Performance


EED Binding Affinity

EEDi-5273 exhibits an EED binding IC50 of 0.2 nM, which is 61 times more potent than the prototypical EED inhibitor EED226 (IC50 = 12.2 nM) and 24 times more potent than A-395 (IC50 = 4.8 nM) when evaluated in the same AlphaScreen competitive displacement assay format [1]. This enhanced binding affinity correlates with an optimized conformational restriction of the 5-fluoro-2,3-dihydrobenzofuran moiety that achieves a 'hand-in-glove' fit within the EED aromatic cage, displacing water molecules and engaging in additional cation–π and π–π interactions that are absent in the EED226-bound structure [1].

EED binding affinity
Head-to-head
IC50 0.2 nM
61-fold higher affinity than EED226 (12.2 nM); 24-fold than A-395 (4.8 nM)
Supports target engagement review at low concentrations
AlphaScreen competitive displacement; mean ± SD, n=3
Epigenetics PRC2 Drug Discovery

Cellular Antiproliferative Activity

In the KARPAS422 diffuse large B-cell lymphoma (DLBCL) cell line harboring the EZH2 Y641N gain-of-function mutation, EEDi-5273 inhibits cell growth with an IC50 of 1.2 nM following 7-day treatment [1]. This antiproliferative activity is 104 times more potent than EED226 (IC50 = 125.4 nM) and 52 times more potent than A-395 (IC50 = 62.9 nM), demonstrating that the 61-fold binding affinity advantage over EED226 translates into an even larger cellular efficacy differential [1]. EEDi-5285, a structurally related analog from the same discovery program, achieves an IC50 of 0.5 nM in KARPAS422 cells; however, EEDi-5273's 2.4-fold lower cellular potency is offset by substantially superior in vivo pharmacokinetic exposure [1].

Cellular antiproliferation
Head-to-head
IC50 1.2 nM
104-fold more potent than EED226 (125.4 nM); 52-fold than A-395 (62.9 nM) in KARPAS422
Supports PRC2-dependent proliferation endpoint review
EZH2 Y641N DLBCL cells; 7-day WST-8 assay
Oncology Lymphoma Cell Proliferation

Oral Pharmacokinetic Exposure

Despite having a slightly higher cellular IC50 (1.2 nM vs. 0.5 nM), EEDi-5273 demonstrates markedly superior oral exposure compared to EEDi-5285 [1]. Following oral administration at 10 mg/kg in mice, EEDi-5273 achieves an AUC of 48.9 h∙μg/mL and a Cmax of 5.07 μg/mL (approximately 10.6 μM), with an oral bioavailability (F) of 43% [1]. In contrast, EEDi-5285 at the same 10 mg/kg oral dose yields a Cmax of only 1.8 μg/mL (3.7 μM) and an AUC of 6.0 h∙μg/mL, resulting in an 8.2-fold lower systemic exposure [1]. Notably, EEDi-5285 does exhibit higher oral bioavailability (75%), but its absolute plasma concentrations are substantially lower than those achieved by EEDi-5273 [1].

Oral PK exposure
Head-to-head
AUC 48.9 h·μg/mL; Cmax 10.6 μM
8.2-fold higher AUC vs. EEDi-5285 (6.0 h·μg/mL); oral F 43%
Supports exposure-model interpretation for in vivo studies
C57BL/6 mice, 10 mg/kg PO
Pharmacokinetics ADME Oral Bioavailability

In Vivo Antitumor Efficacy

Oral administration of EEDi-5273 at 50 mg/kg or 75 mg/kg once daily for 5 weeks achieved complete tumor regression in all treated animals bearing established KARPAS422 xenograft tumors (average tumor volume approximately 110 mm³ at treatment initiation) [1]. Following cessation of dosing on day 51, tumor regrowth was monitored for an additional 71 days: at the 50 mg/kg dose, 1 of 5 tumors regrew (day 114), whereas at the 75 mg/kg dose, only 1 of 5 tumors regrew (day 78) and the remaining four mice remained tumor-free throughout the 122-day observation period [1]. No animal weight loss or other signs of toxicity were observed during the entire experiment, confirming a favorable therapeutic window [1]. In contrast, EEDi-5285 achieved complete but durable (not explicitly persistent) tumor regression in the same model, though detailed regrowth monitoring data were not reported in a comparable format [2].

In vivo tumor model response
Head-to-head
Complete regression, persistent tumor-free survival
At 50–75 mg/kg daily: 4/5 mice tumor-free for 122 days post-treatment
Reported model-response endpoint context; supports sustained epigenetic reprogramming study
KARPAS422 xenograft; no overt toxicity observed
Xenograft Tumor Regression In Vivo Efficacy

Structural Basis for Enhanced Affinity

The co-crystal structure of EEDi-5273 bound to EED (PDB accession not yet assigned; coordinates reported in the primary publication) reveals that the 5-fluoro-2,3-dihydrobenzofuran moiety occupies the H3K27me3-binding aromatic cage with a conformation that excludes the water molecules observed in the EED226-bound structure and establishes additional cation–π interactions with the guanidinium group of Arg367 [1]. Moreover, the benzene ring of this moiety engages in face-to-face π–π stacking interactions with Tyr365, which are absent in the furan-containing EED226 complex [1]. This 'hand-in-glove' fit, achieved through conformational restriction of the benzofuran ring system, provides a molecular rationale for the 61-fold enhancement in binding affinity relative to EED226 and underpins the compound's exceptional cellular and in vivo activity [1].

Structural basis
Class-level
5-fluoro-benzofuran engages Arg367 (cation–π), Tyr365 (π–π)
Water exclusion and additional contacts vs. EED226 correlate with affinity gain
Supports structure-guided design and comparator benchmarking
Co-crystal structure; PDB deposition pending
Structural Biology Medicinal Chemistry X-ray Crystallography

Clinical Development Status

EEDi-5273 (designated APG-5918 clinically) has advanced to Phase I dose-escalation and expansion studies in patients with advanced solid tumors and hematologic malignancies (NCT05415098), representing one of only three EED inhibitors to have entered human clinical evaluation alongside MAK683 (Novartis, NCT02900651) and FTX-6058 (Fulcrum Therapeutics, since discontinued) [1][2]. This clinical progression distinguishes EEDi-5273 from purely preclinical tool compounds such as EED226 and A-395, and from earlier lead molecules like EEDi-5285 that were not advanced to human studies. The availability of clinical-grade material and established human safety and PK data (pending publication) positions EEDi-5273 as a more translationally relevant reagent for preclinical studies aiming to model or anticipate clinical pharmacology of the EED inhibitor class [3].

Clinical development status
Context-dependent
Phase I trial active (NCT05415098)
One of two EED inhibitors in active clinical study
Supports translational research context; established human research supply chain
APG-5918; advanced solid tumors/hematologic malignancies
Clinical Trial Translational Research Drug Development

EEDi-5273 Application Scenarios


Efficacy in EZH2-Mutant Lymphoma Models

EEDi-5273 is optimally deployed in xenograft or patient-derived xenograft (PDX) models of diffuse large B-cell lymphoma (DLBCL) harboring EZH2 activating mutations (Y641N, Y641F, A677G) or acquired resistance to EZH2 catalytic inhibitors. The compound's 1.2 nM cellular IC50 in KARPAS422 cells [1] and its documented ability to achieve complete, persistent tumor regression at 50-75 mg/kg oral daily dosing [1] make it a benchmark tool for evaluating maximum PRC2 pathway suppression and durable epigenetic reprogramming in vivo. Because EED inhibitors retain activity against models resistant to EZH2 inhibitors [1], EEDi-5273 is particularly suited for head-to-head comparisons that quantify the therapeutic advantage of allosteric EED inhibition over catalytic EZH2 blockade.

H3K27me3 Suppression and Gene Reactivation PD

The 8.2-fold higher oral AUC of EEDi-5273 relative to EEDi-5285 [1] ensures robust systemic exposure for pharmacodynamic (PD) biomarker studies. Researchers can utilize EEDi-5273 to correlate plasma drug concentrations with intratumoral H3K27me3 reduction (measured by immunohistochemistry or Western blot) and transcriptional derepression of PRC2-silenced genes (e.g., CDKN2A, HOX clusters) across a range of dosing schedules. The compound's favorable tolerability profile at efficacious doses [1] supports extended treatment durations necessary to observe sustained epigenetic changes, enabling time-course PD studies that inform optimal clinical dosing regimens.

Structure-Based EED Inhibitor Design

The co-crystal structure of EEDi-5273 bound to EED provides a validated structural framework for rational design of next-generation EED inhibitors [1]. The atomic-resolution definition of cation–π interactions with Arg367 and π–π stacking with Tyr365—features absent in the EED226 complex—offers a template for virtual screening campaigns, fragment-based lead optimization, and computational free-energy perturbation calculations [1]. Procurement of EEDi-5273 as a reference standard enables competitive binding assays (e.g., AlphaScreen displacement) to benchmark new chemical entities against a clinical-stage comparator, ensuring that novel ligands achieve meaningful affinity improvements over the 0.2 nM benchmark.

Translational PK/PD Bridging

Because EEDi-5273 has advanced to Phase I clinical evaluation as APG-5918 [2], it serves as a critical translational bridge for research programs aiming to de-risk EED inhibitor development. Preclinical investigators can leverage published mouse PK parameters (AUC, Cmax, F) [1] alongside emerging clinical PK data to establish exposure-response relationships that inform human dose selection. The compound's clinical-grade availability and established manufacturing process also facilitate pharmacology-toxicology studies required for IND-enabling packages, positioning EEDi-5273 as a preferred reference compound for academic and industry groups pursuing EED as a therapeutic target.

Application
Selection Property
Validation Focus
EZH2-mutant lymphoma xenograft studies
PRC2 pathway suppression context
Tumor regression endpoint monitoring
H3K27me3 pharmacodynamic biomarker research
Systemic exposure for PD correlation
Intratumoral H3K27me3 reduction and gene reactivation review
EED inhibitor structure-guided design
Co-crystal structure as reference template
Binding affinity benchmarking via competitive displacement
PK/PD bridging for translational research
Clinical-stage oral exposure context
Human dose-model interpretation and exposure-response review

Technical Documentation Hub

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